
An In-Depth Technical Guide to STING Agonist-22 (CF501)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: STING agonist-22

Cat. No.: B12405441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising target for therapeutic intervention, part

immuno-oncology and as a vaccine adjuvant. Activation of the STING pathway triggers the production of type I interferons (IFN-I) and other pro-inflam

cytokines, leading to the priming of adaptive immune responses. STING agonist-22, also known as CF501, is a potent, non-nucleotide small molecul

human STING. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of STING agonis
with detailed experimental protocols.

Chemical Structure and Physicochemical Properties
STING agonist-22 (CF501) is a complex heterocyclic molecule. Its structure is distinct from the endogenous cyclic dinucleotide (CDN) ligands of STI

Chemical Structure:

SMILES:

NC(C1=CC2=C(N=C1)N(C/C=C/CN3C(NC(C4=CC(C)=NN4CC)=O)=NC5=C3C(OCCCN6CCOCC6)=CC(C(N)=O)=C5)C(NC(C7=CC(C)=NN7CC)=O

Table 1: Physicochemical Properties of STING Agonist-22 (CF501)

Property Value Reference

Molecular Formula C40H48N14O6 [1]

Molecular Weight 820.90 g/mol [1]

CAS Number 2408723-12-4 [1]

Appearance White to off-white solid Vendor Data

Solubility DMSO: 100 mg/mL (121.82 mM) [1]

Half-life (mice) 0.5 hours

Biological Activity and Mechanism of Action
STING agonist-22 is a potent activator of the STING signaling pathway. Unlike endogenous STING agonists, it is a non-nucleotide molecule, which m

advantages in terms of stability and cell permeability.

In Vitro Activity
STING agonist-22 has been shown to rapidly and robustly activate innate immune responses in human monocytic THP-1 cells. While specific IC50 o

values for different human STING isoforms (e.g., WT, HAQ) are not readily available in the public domain, its characterization as a "potent" agonist su

high affinity and efficacy.

In Vivo Activity
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In preclinical mouse models, STING agonist-22 has demonstrated a favorable safety profile while robustly, albeit transiently, activating the innate imm

system. Its short half-life of 0.5 hours in mice indicates rapid clearance, which can be advantageous in minimizing systemic inflammatory side effects.

STING Signaling Pathway
The activation of STING by an agonist like STING agonist-22 initiates a downstream signaling cascade, as depicted in the following diagram.
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Caption: STING agonist-22 activates the STING pathway, leading to the transcription of interferons and cytokines.

Experimental Protocols
The following are detailed methodologies for key experiments involving STING agonist-22, adapted from the primary literature.
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In Vitro STING Activation Assay
This protocol describes the measurement of STING activation in a human monocytic cell line (THP-1) by quantifying the induction of an interferon-stim

gene (ISG) reporter.

Materials:

THP-1 Dual™ cells (InvivoGen)

RPMI 1640 medium (Gibco)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin (Pen-Strep)

Normocin™ (InvivoGen)

Zeocin™ (InvivoGen)

QUANTI-Luc™ (InvivoGen)

STING agonist-22 (CF501)

96-well plates (white, clear bottom for luminescence)

Luminometer

Procedure:

Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Pen-Strep, 100 µg/mL Normocin

200 µg/mL Zeocin™. Maintain cells at 37°C in a 5% CO2 incubator.

Cell Seeding: Seed THP-1 Dual™ cells at a density of 1 x 10^5 cells per well in a 96-well plate in 180 µL of culture medium.

Compound Preparation: Prepare a stock solution of STING agonist-22 in DMSO. Serially dilute the stock solution in culture medium to the desired

concentrations.

Cell Treatment: Add 20 µL of the diluted STING agonist-22 or vehicle control (DMSO) to the appropriate wells.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay:

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

Add 20 µL of the cell culture supernatant from each well to a white-walled 96-well plate.

Add 50 µL of the QUANTI-Luc™ reagent to each well.

Immediately measure the luminescence using a luminometer.

Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the fold induction of ISG e
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In Vitro STING Activation Workflow
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Caption: Workflow for assessing in vitro STING activation by STING agonist-22.

In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of STING agonist-22 in mice.

Materials:

BALB/c or C57BL/6 mice (6-8 weeks old)

STING agonist-22 (CF501)

Vehicle suitable for injection (e.g., saline, PBS with a solubilizing agent)

Syringes and needles for administration

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

LC-MS/MS system for bioanalysis
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Procedure:

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

Dosing Formulation: Prepare a solution of STING agonist-22 in a suitable vehicle at the desired concentration for injection.

Administration: Administer a single dose of STING agonist-22 to the mice via the desired route (e.g., intravenous, intraperitoneal, or intramuscular)

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 2

post-administration.

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

Bioanalysis:

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of STING agonist-22 in plasma.

Analyze the plasma samples to determine the concentration of STING agonist-22 at each time point.

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), maximum

concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
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In Vivo Pharmacokinetic Workflow
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Caption: Workflow for determining the pharmacokinetic profile of STING agonist-22 in mice.

Conclusion
STING agonist-22 (CF501) is a valuable tool for researchers studying the STING pathway and its role in immunity. Its potent, non-nucleotide nature o

unique profile for investigation as a potential therapeutic agent or vaccine adjuvant. The information and protocols provided in this guide are intended 

further research and development in this exciting field.
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To cite this document: BenchChem. [An In-Depth Technical Guide to STING Agonist-22 (CF501)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405441#sting-agonist-22-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering

scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12405441#sting-agonist-22-chemical-structure-and-properties
https://www.benchchem.com/product/b12405441#sting-agonist-22-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12405441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

